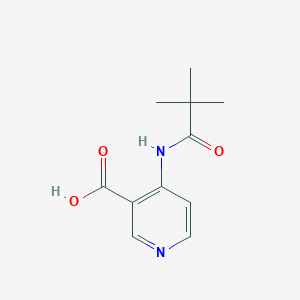
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyridine ring substituted with a carboxylic acid and an amide group, which may influence its interaction with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors in biological systems. The amide group enhances the compound's binding affinity, while the carboxylic acid group may facilitate interactions with polar biological targets.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance, derivatives of pyridine carboxylic acids have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies have explored the anticancer potential of pyridine derivatives. The mechanism may involve apoptosis induction in cancer cells through the modulation of signaling pathways such as the p53 pathway .
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been suggested that similar compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
Case Studies
Several case studies have been documented regarding the biological activity of pyridine derivatives:
- Study on Antimicrobial Activity : A recent study evaluated various pyridine derivatives, including those structurally related to this compound. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent .
- Anticancer Research : A research article reported on the synthesis and evaluation of pyridine-based compounds for anticancer activity. The study found that certain derivatives could inhibit cancer cell proliferation significantly, suggesting that modifications to the pyridine structure could enhance therapeutic efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| Pyridine-3-carboxylic acid | High | Moderate | Yes |
| 4-Amino-pyridine-3-carboxylic acid | Low | High | No |
特性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGXHDOYHCDENE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381523 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125867-31-4 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














